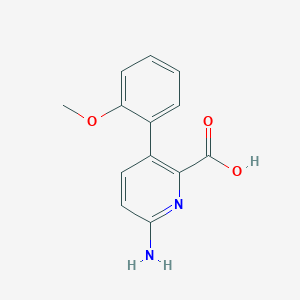

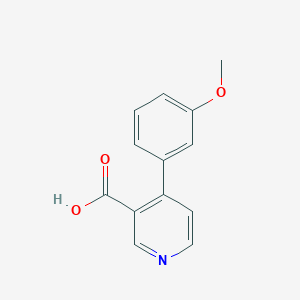

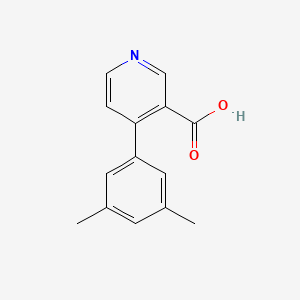

4-(3-Methoxyphenyl)nicotinic acid

Übersicht

Beschreibung

4-(3-Methoxyphenyl)nicotinic acid is a chemical compound that is related to nicotinic acid . It has a molecular formula of C14H13NO3 . The compound is likely to be a solid under normal conditions .

Synthesis Analysis

The synthesis of compounds related to this compound has been reported in the literature. For instance, a study describes the synthesis of 2-{[(2-hydroxy-5-methoxyphenyl) methylidene]amino} nicotinic acid derived from o-phenylenediamine and 5-methoxysalicaldehyde . The synthesized compound was characterized using FT-IR, 1H-NMR, 13C-NMR, and GC–MS techniques .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as FTIR, Raman spectroscopy, and NMR . The compound has a molecular weight of 243.2579 .Zukünftige Richtungen

Future research could focus on the synthesis and characterization of 4-(3-Methoxyphenyl)nicotinic acid and its derivatives. For instance, a study suggests that nicotinic acid-derived acylhydrazones could be more active than the corresponding 1,3,4-oxadiazoline derivatives in terms of antibacterial activity against Gram-positive bacteria . Therefore, these compounds or their derivatives could potentially be used in the future in the prevention and treatment of infections caused by some pathogenic or opportunistic microorganisms .

Wirkmechanismus

Target of Action

4-(3-Methoxyphenyl)nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3 . Niacin is a key component in the synthesis of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential coenzymes in cellular metabolism . Therefore, the primary targets of this compound are likely to be the same enzymes and biochemical pathways that interact with NAD and NADP.

Mode of Action

The compound’s mode of action is likely to involve its conversion into NAD and NADP, which are crucial for redox reactions in the body . NAD and NADP act as electron donors or acceptors in many vital redox reactions catalyzed by various enzymes . This interaction with its targets leads to changes in cellular metabolism, including energy production, DNA repair, cell signaling, and other critical biochemical processes .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving NAD and NADP. These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Pharmacokinetics

For instance, a study on 3-(4-hydroxy-3-methoxyphenyl)propionic acid, a structurally similar compound, showed that it undergoes rapid metabolism and wide tissue distribution with an absorption ratio of ≥1.2% .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of niacin. These effects include modulation of lipid levels, reduction of cardiovascular risk, and potential roles in cell signaling and DNA repair . Some synthesized compounds exhibited significant anti-proliferative properties .

Biochemische Analyse

Biochemical Properties

4-(3-Methoxyphenyl)nicotinic acid, like other derivatives of nicotinic acid, is likely to participate in biochemical reactions related to the metabolism of niacin. Niacin is a precursor to the coenzyme forms of vitamin B3, nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial for redox reactions in the body . Therefore, it can be inferred that this compound may interact with enzymes, proteins, and other biomolecules involved in these reactions.

Cellular Effects

The cellular effects of this compound are not well-studied. Given its structural similarity to nicotinic acid, it may influence cell function by participating in cellular metabolism, impacting cell signaling pathways, and affecting gene expression. Nicotinic acid and its derivatives have been shown to influence mitochondrial function, which could potentially impact various cellular processes .

Molecular Mechanism

It is likely to exert its effects at the molecular level through its involvement in the synthesis of NAD and NADP, key coenzymes in redox reactions . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of this compound in animal models. It is known that niacin, in pharmacological doses, has potent lipid-modifying effects, which could potentially be influenced by dosage .

Transport and Distribution

Nicotinic acid is known to enter cells through specific transporters, such as SLC5A8 and SCL22A1 . It is possible that this compound may interact with similar transporters.

Subcellular Localization

The salvage pathways for NAD synthesis, which could potentially involve this compound, take place in both the nucleus and the mitochondria .

Eigenschaften

IUPAC Name |

4-(3-methoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-10-4-2-3-9(7-10)11-5-6-14-8-12(11)13(15)16/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIHVVUKMNFHEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C(C=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60692465 | |

| Record name | 4-(3-Methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141764-20-7 | |

| Record name | 4-(3-Methoxyphenyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141764-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

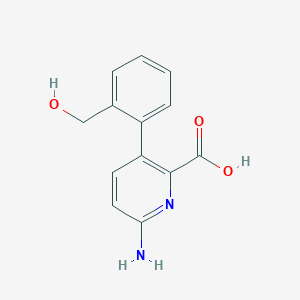

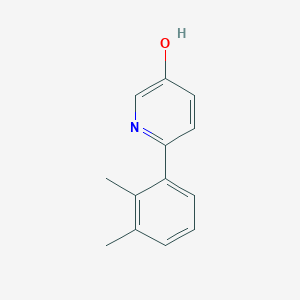

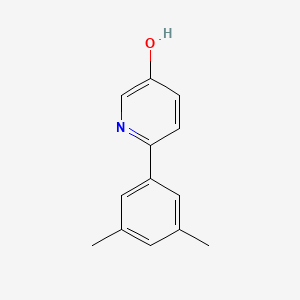

![6-[2-(Hydroxymethyl)phenyl]pyridin-3-ol](/img/structure/B6413731.png)